molecular formula C14H28NP B115182 Cyanomethylenetributylphosphorane CAS No. 157141-27-0

Cyanomethylenetributylphosphorane

Cat. No. B115182
M. Wt: 241.35 g/mol
InChI Key: OZMLUMPWPFZWTP-UHFFFAOYSA-N
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Description

Cyanomethylenetributylphosphorane, also known as Tsunoda Reagent, is a stabilized trialkylphosphorane . It can act as a substitute to the diethyl azodicarboxylate and triphenylphosphine (DEAD-TPP) system for Mitsunobu reaction between nucleophiles (HA) and alcohols (ROH) to form RA . It is highly useful when the pKa of the nucleophiles are higher than 11 .


Synthesis Analysis

Cyanomethylenetributylphosphorane can be synthesized in two steps starting from chloroacetonitrile . Tributylphosphine reacts with chloroacetonitrile in nitromethane to afford phosphonium salts .


Molecular Structure Analysis

The molecular formula of Cyanomethylenetributylphosphorane is C14H28NP .


Chemical Reactions Analysis

Cyanomethylenetributylphosphorane can be utilized as a reagent in the stereoselective synthesis of skytanthine and other O - and N -containing heterocycles by Mitsunobu intramolecular cycloalkylation . It can also be used in the Wittig olefination of esters, lactones, N -Boc lactam, and cyclic imide to corresponding Wittig products .


Physical And Chemical Properties Analysis

Cyanomethylenetributylphosphorane has a boiling point of 339.1±25.0 °C (Predicted), a density of 0.921 g/mL at 25 °C, and a refractive index of n20/D1.500 (lit.) . It is a clear liquid with a color ranging from Yellow to Amber to Dark purple .

Scientific Research Applications

Formation of Heterocycles

Cyanomethylenetributylphosphorane is effective in mediating the dehydrocyclization of diols and amino alcohols to produce 6-membered O- and N-heterocycles, as demonstrated in the stereoselective synthesis of (+)-α-skytanthine, a mono terpene alkaloid (Tsunoda et al., 1996).

Asymmetric Synthesis of Cyclic Amines

The compound has been utilized in asymmetric synthesis, particularly for creating 2-substituted cyclic amines like azetidines, pyrrolidines, and piperidines, using (S)-tert-butyl sulfinamide as a chiral auxiliary (Kudale et al., 2014).

Drug Discovery Context

In drug discovery, cyanomethylenetributylphosphorane's high reactivity and clean reaction profile have shown utility, such as in the alkylation of weakly acidic pyrazole and direct use in subsequent Suzuki cross coupling (Mosallanejad & Lorthioir, 2018).

Synthesis of Natural Products

The compound has been used in the synthesis of natural products, such as theonelladine D and norfaranal, by mediating the alkylation of various substrates (Tsunoda et al., 1999); (Uemoto et al., 2001).

Cyanation of Alcohols

It's also been instrumental in the transformation of primary and secondary alcohols into corresponding nitriles, exemplified by converting 3β-cholestanol to 3α-cyanocholestane (Tsunoda et al., 1999).

Nucleophilic Attack Studies

The compound's interaction with other substances, like isatin, has been studied to understand reaction mechanisms and structural assignments of new compounds (Osman & El-Samahy, 2000).

Enzyme Inhibitor Synthesis

Its role in synthesizing α-keto esters, which mimic the tetrahedral transition state in enzyme inhibitors, has been explored (Paris et al., 1998).

Silver-Mediated Direct Cyanation

Cyanomethylenetributylphosphorane has been used in silver-mediated direct cyanation of terminal alkynes, contributing to the synthesis of propionitrile derivatives (Wang et al., 2017).

Multi-Component Synthesis

It has facilitated efficient multi-component synthesis, for instance, the creation of 3-substituted 2-methylene-4-nitrobutanenitriles (Jin et al., 2011).

Piperidine and Azetidine Formation

Cyanomethylenetributylphosphorane can promote the Mitsunobu reaction for the direct formation of azetidine and piperidine ring systems, as used in synthesizing lupinine (Kaku et al., 2019).

Safety And Hazards

Cyanomethylenetributylphosphorane is harmful if swallowed and causes skin and serious eye irritation . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive, moisture sensitive, and heat sensitive .

Future Directions

The Mitsunobu reaction, which Cyanomethylenetributylphosphorane is a part of, has been applied widely in organic synthesis . The reaction has enjoyed immense popularity since its inception and continues to be a focus of research, particularly in the synthesis of pharmaceuticals and their precursors . The development of new reagents that facilitate purification and expand the versatility of the original Mitsunobu reaction is an ongoing area of research .

properties

IUPAC Name

2-(tributyl-λ5-phosphanylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMLUMPWPFZWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=CC#N)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404992
Record name Cyanomethylenetributylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethylenetributylphosphorane

CAS RN

157141-27-0
Record name Cyanomethylenetributylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethylenetributylphosphorane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
AA Kudale, P Anaspure, F Goswami, M Voss - Tetrahedron Letters, 2014 - Elsevier
… Cyanomethylenetributylphosphorane-mediated ring closure for the asymmetric synthesis of 2-substituted cyclic amines such as azetidines, pyrrolidines and a piperidine is reported. The …
Number of citations: 12 www.sciencedirect.com
T Tsunoda, F Ozaki, N Shirakata, Y Tamaoka… - Tetrahedron letters, 1996 - Elsevier
Cyanomethylenetributylphosphorane was shown to mediate the dehydrocyclization of diols and amino alcohols to give the corresponding 6-membered O- and N-heterocycles in 90% or …
Number of citations: 102 www.sciencedirect.com
M Nakano, M Sawamoto, M Yuki, K Takimiya - Organic letters, 2016 - ACS Publications
An efficient and scalable method for the synthesis of N,N′-unsubstituted naphtho[2,3-b:6,7-b′]dithiophene-4,5,9,10-tetracarboxylic diimide (NDTI) was newly developed, and the …
Number of citations: 16 pubs.acs.org
T Tsunoda, F Ozaki, S Itô - Tetrahedron letters, 1994 - Elsevier
Cyanomethylenetributylphosphorane was shown to mediate the direct condensation of alcohols with O- and N-nucleophiles. A secondary alcohol, 2-octanol, reacted satisfactorily with …
Number of citations: 106 www.sciencedirect.com
T Kaur, AF Brooks, A Lapsys, TJ Desmond… - Frontiers in …, 2021 - frontiersin.org
… Analog 3 was reacted with 2-methyl-1,3-benzoxazol-5-ol and Tsunoda reagent (cyanomethylenetributylphosphorane) to construct the benzoxazole intermediate 5 in 73% yield. Next, …
Number of citations: 6 www.frontiersin.org
RM Philip, S Radhika, PV Saranya, G Anilkumar - RSC advances, 2020 - pubs.rsc.org
… In all the above cases, the cyclization was achieved in presence of Tsunoda reagent – cyanomethylenetributylphosphorane, which conducted facile ring closure through C–N bond …
Number of citations: 17 pubs.rsc.org
Y Shimada, K Usuda, H Okabe, T Suzuki… - Tetrahedron …, 2009 - Elsevier
… Unfortunately, the use of a phosphorane-type reagent, cyanomethylenetributylphosphorane (CMBP), 16 did not produce any esterification products (entry 4). We then focused on the …
Number of citations: 20 www.sciencedirect.com
M Yamada, T Ichikawa, M Ii, K Itoh, N Tamura… - Bioorganic & medicinal …, 2008 - Elsevier
… the other hand, the condensation of 8 and 1-(2-chloro-4-fluorophenyl)ethanol (20) was successfully carried out under Mitsunobu conditions with cyanomethylenetributylphosphorane (…
Number of citations: 31 www.sciencedirect.com
AV Kurkin, VV Nesterov, AV Karchava… - Chemistry of …, 2003 - Springer
A new approach has been proposed to the synthesis of indole derivatives containing a chiral substituent at the nitrogen atom, comprizing Fischer indolization of phenylhydrazines with a …
Number of citations: 11 link.springer.com
TYS But, PH Toy - Chemistry–An Asian Journal, 2007 - Wiley Online Library
… published the details of the preparation and handling of their previously reported reagents cyanomethylenetrimethylphosphorane (29) 64 and cyanomethylenetributylphosphorane (30), …
Number of citations: 375 onlinelibrary.wiley.com

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